An In-depth Technical Guide to the Synthesis and Biological Interactions of Perfluoro-3-methoxypropanoic Acid (GenX)
An In-depth Technical Guide to the Synthesis and Biological Interactions of Perfluoro-3-methoxypropanoic Acid (GenX)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-3-methoxypropanoic acid, commonly known as GenX or HFPO-DA, is a short-chain per- and polyfluoroalkyl substance (PFAS) utilized as a processing aid in the manufacturing of fluoropolymers. Its emergence as a replacement for longer-chain PFAS has prompted significant research into its synthesis, environmental fate, and biological effects. This technical guide provides a comprehensive overview of the primary synthesis pathway of Perfluoro-3-methoxypropanoic acid and elucidates its key interactions with biological systems. The document details the dimerization of hexafluoropropylene oxide (HFPO) as the core synthesis route and explores the compound's molecular modes of action, including the activation of the peroxisome proliferator-activated receptor alpha (PPARα) and the induction of reactive oxygen species (ROS)-mediated apoptosis. This guide is intended to serve as a crucial resource for researchers and professionals in the fields of chemistry, toxicology, and drug development.
Chemical Identity and Properties
Perfluoro-3-methoxypropanoic acid is a synthetic organofluorine compound with the chemical formula C₆HF₁₁O₃. It is also referred to by several synonyms, including GenX, HFPO-DA (Hexafluoropropylene oxide dimer acid), and FRD-903.
| Property | Value | Reference |
| IUPAC Name | 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoic acid | --INVALID-LINK-- |
| CAS Number | 13252-13-6 | --INVALID-LINK-- |
| Molecular Weight | 330.05 g/mol | --INVALID-LINK-- |
| Appearance | Clear Liquid | --INVALID-LINK-- |
| pKa | 3.8 | --INVALID-LINK-- |
Synthesis Pathway: Dimerization of Hexafluoropropylene Oxide
The primary industrial synthesis of Perfluoro-3-methoxypropanoic acid involves the dimerization of hexafluoropropylene oxide (HFPO). This reaction yields the acid fluoride (B91410), which is subsequently hydrolyzed to the carboxylic acid.
General Reaction Scheme
The overall reaction can be represented as follows:
2 C₃F₆O (Hexafluoropropylene oxide) → C₆HF₁₁O₂F (Perfluoro-3-methoxypropanoyl fluoride) + H₂O → C₆HF₁₁O₃ (Perfluoro-3-methoxypropanoic acid) + HF
Experimental Protocol Overview
While specific industrial protocols are proprietary, a patent describes a process for the dimerization of hexafluoropropylene oxide to its dimer, perfluoro-2-n-propoxypropionyl fluoride, which is the precursor to Perfluoro-3-methoxypropanoic acid. The process utilizes a catalyst system in an aprotic organic solvent.
Key Experimental Parameters:
| Parameter | Description |
| Reactant | Hexafluoropropylene oxide (HFPO) |
| Catalyst System | A mixture of a copper(I) and copper(II) compound with a complex-forming agent (e.g., nitriles, isocyanides, tertiary phosphines). |
| Solvent | Aprotic organic solvent. |
| Temperature | -10°C to +10°C. |
| Pressure | Autogenous pressure, typically 2 to 4.5 bar. |
Source: U.S. Patent 4,303,593[1]
Reaction Steps:
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The catalyst system, consisting of a copper(I) and copper(II) salt mixture and a complex-forming agent, is prepared in an aprotic organic solvent within the reactor.
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Hexafluoropropylene oxide is introduced into the reactor.
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The reaction is maintained at a temperature between -10°C and +10°C under the pressure generated by the reactants.
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The dimerization reaction proceeds, favoring the formation of the dimer, perfluoro-2-n-propoxypropionyl fluoride.
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The resulting acid fluoride is then hydrolyzed to yield Perfluoro-3-methoxypropanoic acid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Perfluoro-3-methoxypropanoic acid.
Biological Signaling Pathways
Perfluoro-3-methoxypropanoic acid has been shown to exert its biological effects through multiple signaling pathways, primarily impacting liver function. The two most well-documented mechanisms are the activation of PPARα and the induction of ROS-mediated apoptosis.
PPARα Activation Pathway
In rodent models, GenX has been identified as an agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism and fatty acid oxidation.[2][3][4]
Mechanism of Action:
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Ligand Binding: Perfluoro-3-methoxypropanoic acid enters the cell and binds to the ligand-binding domain of PPARα in the cytoplasm.
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Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).
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Nuclear Translocation: The PPARα-RXR heterodimer translocates to the nucleus.
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PPRE Binding: In the nucleus, the heterodimer binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
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Gene Transcription: This binding event recruits co-activator proteins, leading to the transcription of genes involved in fatty acid transport, binding, and oxidation.
Downstream Effects:
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Increased expression of genes encoding for fatty acid-metabolizing enzymes.
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Stimulation of peroxisome proliferation.
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Alterations in lipid homeostasis.
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Hepatocyte proliferation, leading to liver hypertrophy.
Caption: PPARα signaling pathway activated by Perfluoro-3-methoxypropanoic acid.
ROS-Mediated Apoptosis Pathway
Exposure to Perfluoro-3-methoxypropanoic acid has been demonstrated to induce oxidative stress in liver cells, leading to apoptosis.[5]
Mechanism of Action:
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ROS Generation: Cellular exposure to the compound leads to an increase in the production of reactive oxygen species (ROS), such as superoxide (B77818) anions and hydrogen peroxide.
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Mitochondrial Stress: The accumulation of ROS can damage mitochondria, leading to the release of pro-apoptotic factors like cytochrome c.
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Caspase Activation: Cytochrome c release initiates a caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
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Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, including DNA fragmentation and cell death.
Caption: ROS-mediated apoptosis pathway induced by Perfluoro-3-methoxypropanoic acid.
Quantitative Toxicological Data
The following table summarizes key quantitative data from toxicological studies on Perfluoro-3-methoxypropanoic acid.
| Endpoint | Species/System | Concentration/Dose | Effect | Reference |
| PPARα Activation | Mouse Hepatocytes | 0.5 and 5 mg/kg | Significant enrichment of peroxisome signaling and fatty acid metabolism gene sets. | [2] |
| Apoptosis | Mouse Liver | 0.5 and 5 mg/kg | Dose-dependent increase in caspase-3 immunostaining. | [2] |
| Developmental Toxicity | Sprague-Dawley Rat | 30 mg/kg | 17.3% reduction in F1 body weight on postnatal day 1. | [4] |
| Maternal Liver Effects | Sprague-Dawley Rat | GD14-18 exposure | Increased maternal liver weight and up-regulated PPAR signaling pathway genes. | [4] |
Conclusion
This technical guide has provided a detailed overview of the synthesis and biological interactions of Perfluoro-3-methoxypropanoic acid. The dimerization of hexafluoropropylene oxide stands as the central synthetic route. On the biological front, the activation of PPARα and the induction of ROS-mediated apoptosis are key mechanisms underlying its toxicological profile, particularly in the liver. The provided data and diagrams offer a foundational understanding for researchers and professionals engaged in the study of this and other per- and polyfluoroalkyl substances. Further research is warranted to fully elucidate the nuances of its synthesis and its complete toxicological profile in various biological systems, including humans.
References
- 1. US4303593A - Process for the dimerization of hexafluoropropene oxide - Google Patents [patents.google.com]
- 2. Assessment of the Mode of Action Underlying the Effects of GenX in Mouse Liver and Implications for Assessing Human Health Risks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Hexafluoropropylene oxide-dimer acid (HFPO-DA or GenX) alters maternal and fetal glucose and lipid metabolism and produces neonatal mortality, low birthweight, and hepatomegaly in the Sprague-Dawley rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
